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molecular formula C11H14N2 B8564550 2-Butylimidazo(1,2-a)pyridine

2-Butylimidazo(1,2-a)pyridine

Cat. No. B8564550
M. Wt: 174.24 g/mol
InChI Key: DPYIAYIRLPEUGR-UHFFFAOYSA-N
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Patent
US05420138

Procedure details

A mixture of 6 g of 2-amino pyridine and 60 ml of anhydrous acetone was added to a mixture of 16 g of the product of Stage B and 20 ml of acetone at ambient temperature. The mixture was refluxed for one hour and the acetone was partially distilled. The mixture was allowed to return to ambient temperature, ice-cooled, separated and washed with ethyl ether. The insoluble part was dissolved in a saturated solution of sodium carbonate and extraction was carried out with ethyl acetate. The extracts were washed with water saturated in sodium chloride, dried and filtered to obtain 5.9 g of the expected product in the form of a yellow oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][C:10](=O)[CH2:11][CH2:12][CH2:13][CH3:14]>CC(C)=O>[CH2:11]([C:10]1[N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]2[CH:9]=1)[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
BrCC(CCCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
the acetone was partially distilled
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed with ethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The insoluble part was dissolved in a saturated solution of sodium carbonate and extraction
WASH
Type
WASH
Details
The extracts were washed with water saturated in sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1N=C2N(C=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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